molecular formula C28H31N3O4S B026864 Tolafentrine CAS No. 139308-65-9

Tolafentrine

Cat. No.: B026864
CAS No.: 139308-65-9
M. Wt: 505.6 g/mol
InChI Key: FVZJIAUYFDQQKJ-JWQCQUIFSA-N
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Description

Tolafentrine is a small molecule drug known for its dual-selective inhibition of phosphodiesterase 3 and phosphodiesterase 4. This compound has been studied for its potential therapeutic effects in treating pulmonary arterial hypertension and other respiratory diseases. This compound works by modulating the cAMP/PKA-dependent pathway, which plays a crucial role in various cellular processes .

Mechanism of Action

Target of Action

Tolafentrine is primarily a phosphodiesterase 3/4 (PDE3/4) inhibitor . PDE3/4 are enzymes that play a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in cellular signaling .

Mode of Action

This compound interacts with its targets, PDE3/4, by inhibiting their activity. This inhibition leads to an increase in the levels of cAMP and cGMP within the cell . The elevated cAMP levels can then activate protein kinase A (PKA), which in turn can induce the expression of dimethylarginine dimethylaminohydrolase 2 (DDAH2), a key enzyme involved in nitric oxide (NO) production .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the cAMP/PKA-dependent pathway. By inhibiting PDE3/4, this compound increases cAMP levels, leading to the activation of PKA. Activated PKA then induces the expression of DDAH2, which plays a crucial role in the regulation of NO production . NO is a potent vasodilator and has several other functions, including modulation of cell proliferation and apoptosis .

Pharmacokinetics

For instance, in a study, this compound was administered via inhalation, which can enhance local drug concentrations and minimize systemic side effects .

Result of Action

The action of this compound results in significant cellular and molecular effects. Specifically, treatment of endothelial cells with this compound significantly decreased asymmetrical dimethylarginine-induced apoptosis via the cAMP/PKA-dependent pathway by induction of DDAH2 . This suggests that this compound may have protective effects on endothelial cells. Moreover, in a rat model of pulmonary arterial hypertension, chronic nebulization of this compound significantly attenuated hemodynamic abnormalities, vascular remodeling, and right heart hypertrophy .

Action Environment

The environment in which this compound acts can influence its efficacy and stability. For instance, in the context of pulmonary arterial hypertension, the inhalation of this compound was found to reverse about 60% of all hemodynamic abnormalities, right heart hypertrophy, and structural lung vascular changes . This suggests that the route of administration and the local environment in the lungs may play a crucial role in the drug’s action.

Biochemical Analysis

Biochemical Properties

Tolafentrine interacts with enzymes such as phosphodiesterase 3 and 4 (PDE3/4), inhibiting their activity . This interaction plays a crucial role in biochemical reactions, particularly those involving cyclic adenosine monophosphate (cAMP), a molecule that PDE3/4 enzymes typically break down. By inhibiting these enzymes, this compound increases the concentration of cAMP, which can have various downstream effects .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found to decrease asymmetrical dimethylarginine-induced apoptosis in endothelial cells via a cAMP/PKA-dependent pathway . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PDE3/4 enzymes . By inhibiting these enzymes, this compound prevents the breakdown of cAMP, leading to an increase in cAMP concentration . This increase can then lead to various downstream effects, including the activation of PKA, which has been shown to induce dimethylarginine dimethylaminohydrolase 2 (DDAH2) and decrease asymmetrical dimethylarginine-induced apoptosis in endothelial cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have both acute and chronic effects . For instance, in a unilateral diacetamide-induced rat pulmonary hypertension model, this compound was found to have significant acute effects, as well as chronic effects when administered long-term . These effects included alleviation of hemodynamic and gas exchange abnormalities, reduction of right ventricular hypertrophy, and normalization of pulmonary vascular remodeling changes .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, with varying effects observed at different dosages

Metabolic Pathways

By inhibiting PDE3/4 enzymes, this compound prevents the breakdown of cAMP, thereby influencing the metabolic flux of this molecule .

Transport and Distribution

The specific mechanisms of this compound’s transport and distribution within cells and tissues are not explicitly detailed in the literature. Given its role as a PDE3/4 inhibitor, it is likely that it interacts with these enzymes at their respective locations within the cell .

Subcellular Localization

As a PDE3/4 inhibitor, it is likely to be found wherever these enzymes are located within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tolafentrine involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of the core structure through a series of condensation and cyclization reactions. Specific reagents and catalysts are used to achieve the desired chemical transformations, ensuring high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. Purification steps, such as crystallization and chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Tolafentrine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Comparison with Similar Compounds

  • Zardaverine
  • Benzafentrine
  • Pumafentrine
  • Ensifentrine

Comparison: Tolafentrine is unique in its dual-selective inhibition of phosphodiesterase 3 and phosphodiesterase 4, which distinguishes it from other similar compounds. While compounds like zardaverine and benzafentrine also inhibit phosphodiesterase enzymes, this compound’s specific selectivity and mechanism of action provide distinct therapeutic advantages. Ensifentrine, another dual-selective inhibitor, is currently under clinical development, highlighting the ongoing interest in this class of compounds .

Properties

CAS No.

139308-65-9

Molecular Formula

C28H31N3O4S

Molecular Weight

505.6 g/mol

IUPAC Name

N-[4-[(4aR,10bS)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C28H31N3O4S/c1-18-5-11-21(12-6-18)36(32,33)30-20-9-7-19(8-10-20)28-23-16-27(35-4)26(34-3)15-22(23)24-17-31(2)14-13-25(24)29-28/h5-12,15-16,24-25,30H,13-14,17H2,1-4H3/t24-,25-/m1/s1

InChI Key

FVZJIAUYFDQQKJ-JWQCQUIFSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4CCN(CC4C5=CC(=C(C=C53)OC)OC)C

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=N[C@@H]4CCN(C[C@@H]4C5=CC(=C(C=C53)OC)OC)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4CCN(CC4C5=CC(=C(C=C53)OC)OC)C

Synonyms

rel-(-)-N-[4-[(4aR,10bS)-1,2,3,4,4a,10b-Hexahydro-8,9-dimethoxy-2-methylbenzo[c][1,6]naphthyridin-6-yl]phenyl]-4-methylbenzenesulfonamide; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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